molecular formula C19H16N2O2 B566124 2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 150206-00-1

2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B566124
CAS No.: 150206-00-1
M. Wt: 304.349
InChI Key: JGOXDRQEIPAFNH-UHFFFAOYSA-N
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Description

2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a reactant used in the preparation of fluorescent derivatives of bisindolylmaleimide inhibitors of protein kinase C (PKC).

Biological Activity

2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16N2O2
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 150206-00-1

The compound features an indole moiety linked to an isoindoline structure, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key areas of activity:

Antiviral Activity

Recent studies have indicated that compounds with indole structures exhibit antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against several viruses by inhibiting viral replication mechanisms.

Virus Type Mechanism of Action Effectiveness
Hepatitis C Virus (HCV)Inhibition of NS5B RNA polymeraseIC50 = 0.35 μM
Influenza VirusNeuraminidase inhibitionSignificant reduction in viral load
Canine Distemper VirusIMPDH inhibitionEffective at low concentrations

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies suggest that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication.

Bacterial Strain Target Enzyme Inhibition Concentration (IC50)
E. coliDNA gyrase12 μM
Staphylococcus aureusTopoisomerase IV0.008 μg/mL

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several critical enzymes involved in nucleic acid synthesis and replication, such as RNA polymerases and topoisomerases.
  • Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer research.

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of indole derivatives against HCV and influenza viruses. The compound demonstrated a significant reduction in viral replication at low concentrations, suggesting potential for development into antiviral therapies .

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial effects against E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing antibacterial potency .

Properties

IUPAC Name

2-(3-indol-1-ylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXDRQEIPAFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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